N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13474560
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN2O2 |
|---|---|
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3/t10-/m0/s1 |
| Standard InChI Key | CGQTXZQZCLDICM-JTQLQIEISA-N |
| Isomeric SMILES | CC(=O)N([C@H]1CCN(C1)C(=O)CCl)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl |
Introduction
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chemical compound with significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the class of acetamide derivatives, which are crucial in the development of various therapeutic agents.
Synthesis
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves several key steps, including the formation of the pyrrolidine ring, introduction of the chloroacetyl group, and attachment of the cyclopropyl group to the acetamide moiety. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and advanced purification techniques.
Biological Activity and Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to fully elucidate these interactions and their implications for pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume